Brilliant blue G-250

Descripción

Propiedades

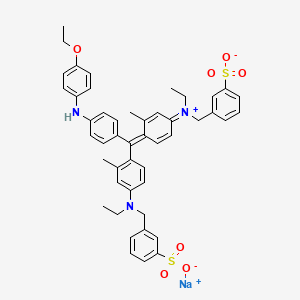

Fórmula molecular |

C47H48N3NaO7S2 |

|---|---|

Peso molecular |

854.0 g/mol |

Nombre IUPAC |

sodium 3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56);/q;+1/p-1 |

Clave InChI |

RWVGQQGBQSJDQV-UHFFFAOYSA-M |

SMILES isomérico |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C/3\C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+] |

SMILES canónico |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

The Core Principle of Brilliant Blue G-250 Protein Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Brilliant Blue G-250, a member of the triphenylmethane dye family, is a cornerstone reagent in biochemistry for the visualization and quantification of proteins.[1][2] Its widespread use, particularly in the Bradford protein assay and in staining polyacrylamide gels, stems from a distinct and sensitive interaction with proteins that results in a measurable color change.[1][3][4] This guide provides an in-depth examination of the chemical principles governing this interaction, detailed experimental protocols, and a summary of key quantitative data.

The Core Principle: A Tale of Three Forms

The staining mechanism of this compound (CBBG) is fundamentally based on the equilibrium between three different ionic forms of the dye, each with a unique color and absorption maximum. The transition between these forms is pH-dependent.

-

Cationic Form (Red): Under strongly acidic conditions (pH < 0.3-1), the dye exists as a doubly-charged red cation with an absorption maximum (λmax) around 465-470 nm.

-

Neutral Form (Green): At a slightly higher pH (around 1-2), the dye transitions to a neutral, green form with a λmax of approximately 650 nm.

-

Anionic Form (Blue): In its free state, the blue anionic form is the least stable under the acidic conditions of a typical assay. It has a λmax of about 595 nm.

The core of the staining principle lies in the stabilization of the blue anionic form upon binding to a protein. In the acidic environment of the staining solution (like the Bradford reagent), the dye is predominantly in its reddish-brown cationic form. When a protein is introduced, the dye binds to it, and this interaction stabilizes the blue anionic configuration. This causes a significant shift in the solution's absorption maximum from ~465 nm to 595 nm. The intensity of the blue color, measured at 595 nm, is directly proportional to the concentration of the protein in the sample.

Molecular Binding Mechanism

The binding of this compound to proteins is a non-covalent interaction driven by a combination of forces.

-

Ionic (Electrostatic) Interactions: The primary binding mechanism involves the negatively charged sulfonic acid groups on the dye molecule forming strong ionic bonds with positively charged basic amino acid residues on the protein. The dye shows a particular affinity for arginine residues, and to a lesser extent, lysine, histidine, tyrosine, and tryptophan.

-

Hydrophobic and van der Waals Interactions: The aromatic rings of the triphenylmethane structure facilitate hydrophobic interactions with non-polar regions of the protein. These weaker van der Waals forces contribute to the overall stability of the protein-dye complex.

Upon binding, the dye molecule's conformation is altered, which stabilizes its blue anionic form. This process effectively "pulls" the equilibrium from the red/green forms towards the blue form, resulting in the characteristic color change.

Quantitative Data Summary

The spectral properties of this compound are central to its use in quantitative assays. The key values are summarized below.

| Form of Dye | Predominant pH | Color | Absorption Maximum (λmax) | Typical Assay Detection Range |

| Cationic | < 1 | Red / Reddish-Brown | ~465-470 nm | N/A |

| Neutral | ~1-2 | Green | ~650 nm | N/A |

| Anionic (Free) | > 2 | Blue | ~595 nm | N/A |

| Anionic (Protein-Bound) | Assay Dependant (~1) | Intense Blue | 595 nm (Standard Bradford) or ~610-615 nm (Modified Assays) | 0.2–20 µg (Standard) down to nanogram levels in modified hydrophobic assays |

Experimental Protocols

Bradford Protein Assay (Standard Method)

This protocol describes a standard microplate or cuvette-based assay for determining protein concentration.

1. Reagent Preparation (Bradford Reagent):

-

Dissolve 100 mg of this compound in 50 mL of 95% ethanol or methanol.

-

To this solution, add 100 mL of 85% (w/v) phosphoric acid.

-

Once the dye is completely dissolved, bring the total volume to 1 liter with deionized water.

-

Filter the solution through Whatman #1 paper to remove any precipitate.

-

Store the reagent in a dark bottle at 4°C. It is stable for several months.

2. Preparation of Protein Standards:

-

Prepare a stock solution of a standard protein, typically Bovine Serum Albumin (BSA), at a concentration of 1 mg/mL.

-

Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 10, 20, 30, 40, 50 µg of protein). Use the same buffer for dilution as your unknown samples.

3. Assay Procedure:

-

Set a spectrophotometer to a wavelength of 595 nm and allow it to warm up.

-

Pipette 20 µL of each standard and each unknown protein sample into separate test tubes or microplate wells. Perform replicates for accuracy.

-

Add 1 mL of the Bradford reagent to each tube/well and mix thoroughly.

-

Incubate at room temperature for a minimum of 2 minutes. The color is stable for up to 1 hour.

-

Measure the absorbance of each sample at 595 nm. Use the "0 µg" standard as the blank.

-

Plot the absorbance of the standards versus their known concentration to create a standard curve.

-

Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.

SDS-PAGE Gel Staining

This protocol is for visualizing protein bands after separation by polyacrylamide gel electrophoresis (PAGE).

1. Solution Preparation:

-

Staining Solution: 0.1% (w/v) this compound, 25% (v/v) methanol, 5% (v/v) acetic acid in deionized water.

-

Fixing Solution (for SDS-PAGE): 50% ethanol, 10% acetic acid in deionized water. This step is required to remove SDS, which can interfere with staining.

-

Destaining Solution: 20-40% methanol, 10% acetic acid in deionized water.

2. Staining Protocol:

-

Fixation: After electrophoresis, place the gel in the fixing solution for at least 30 minutes to remove SDS.

-

Rinsing: Briefly rinse the gel with deionized water to remove the fixing solution.

-

Staining: Immerse the gel in the staining solution and incubate with gentle agitation for 30-60 minutes at room temperature.

-

Destaining: Transfer the gel to the destaining solution. Gently agitate until the protein bands are clearly visible against a clear background. This may require several changes of the destaining solution.

-

Storage: The destained gel can be stored in 7% acetic acid.

Note: Many modern, commercially available this compound staining protocols are colloidal and require minimal to no destaining, as the dye preferentially binds to the protein rather than the gel matrix.

Factors Affecting Staining and Interferences

While robust, the this compound staining method is subject to certain limitations and interferences:

-

Interfering Substances: Strongly alkaline solutions can interfere with the acidic assay conditions. Detergents, particularly SDS, can also bind to the dye and produce a false positive result. It is crucial to use appropriate controls or remove interfering substances before the assay.

-

Protein-to-Protein Variation: The assay's response is dependent on the amino acid composition of the protein. Proteins with a higher proportion of basic and aromatic amino acids will bind more dye and yield a stronger colorimetric signal per unit mass than proteins with fewer of these residues. For this reason, protein concentrations determined with this method are often considered relative unless the standard used is the same as the protein being measured.

Conclusion

The protein staining principle of this compound is a classic example of how changes in a molecule's chemical environment can be harnessed for sensitive detection. The pH-dependent equilibrium of the dye's ionic forms and the stabilization of its blue anionic state upon non-covalent binding to proteins form the basis of a rapid, simple, and highly sensitive method for protein quantification and visualization. Understanding these core principles is essential for the proper application of this technique and the accurate interpretation of its results in research and development.

References

An In-depth Technical Guide to Brilliant Blue G-250 for Researchers and Scientists

Brilliant Blue G-250, also widely known by the trade name Coomassie this compound, is a triphenylmethane dye extensively utilized in biochemical research for protein analysis. Its application spans from the quantification of protein concentration to the visualization of proteins in polyacrylamide gels. This guide provides a comprehensive overview of its chemical structure, mechanisms of action, and detailed protocols for its principal applications, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a disulfonated triphenylmethane compound. The "G" in its name signifies a greenish tint to the blue color, and "250" originally indicated the purity of the dye.[1] Its chemical properties are fundamental to its utility in protein analysis.

IUPAC Name: sodium;3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate.

The structure of this compound features three aromatic rings, which are central to its colorimetric properties and its interaction with proteins. The presence of two sulfonate groups confers its solubility in aqueous solutions and plays a key role in its binding mechanism.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Citations |

| Chemical Formula | C47H48N3NaO7S2 | [2][3] |

| Molecular Weight | 854.02 g/mol | [2][3] |

| CAS Number | 6104-58-1 | |

| Synonyms | Coomassie this compound, CBBG, Acid Blue 90, Serva Blue G | |

| Appearance | Deep blue crystalline powder |

The color of this compound is highly dependent on the pH of the solution, a property that is central to its application in the Bradford protein assay. The dye can exist in three forms: a red cation, a green neutral form, and a blue anion.

| Form | pH Range | Color | Absorption Maximum (λmax) | Citations |

| Cationic | < 0 | Red | ~470 nm | |

| Neutral | ~ 1 | Green | ~650 nm | |

| Anionic | > 2 | Bright Blue | ~595 nm |

At a neutral pH of 7, the dye has an extinction coefficient of 43,000 M⁻¹ cm⁻¹.

Mechanism of Action in Protein Staining

The primary application of this compound is in the detection and quantification of proteins. The mechanism of interaction is multifaceted, involving both electrostatic and hydrophobic interactions.

In an acidic environment, such as the reagent for the Bradford assay, the dye is predominantly in its reddish-brown, doubly protonated cationic form (λmax ≈ 470 nm). Upon binding to a protein, the dye is stabilized in its blue, unprotonated anionic form (λmax ≈ 595 nm). This color change is the basis for colorimetric protein quantification.

The binding is primarily driven by:

-

Electrostatic Interactions: The negatively charged sulfonate groups of the dye interact with positively charged basic amino acid residues, particularly arginine, lysine, and histidine.

-

Hydrophobic Interactions: Van der Waals forces also contribute to the binding, stabilizing the protein-dye complex.

The number of dye molecules bound to a protein is roughly proportional to the number of positive charges on the protein.

Mechanism of this compound Protein Binding.

Experimental Protocols

Bradford Protein Assay

The Bradford assay is a rapid and sensitive method for the quantification of total protein concentration in a sample.

Reagent Preparation (1 Liter):

-

Dissolve 100 mg of this compound in 50 mL of 95% ethanol.

-

To this solution, add 100 mL of 85% (w/v) phosphoric acid.

-

Bring the final volume to 1 liter with distilled water.

-

Filter the solution through Whatman #1 paper just before use to remove any precipitates.

-

Store the reagent in a dark bottle at 4°C.

Standard Protocol:

-

Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) in the range of 5 to 100 µg/mL.

-

Dilute the unknown protein samples to fall within the range of the standards.

-

Add a small volume of each standard or unknown sample (e.g., 30 µL) to a test tube or microplate well.

-

Prepare a blank using the same buffer as the samples.

-

Add 1.5 mL of the Bradford reagent to each tube, mix well, and incubate at room temperature for at least 5 minutes. The absorbance should be read within 60 minutes.

-

Measure the absorbance at 595 nm using a spectrophotometer.

-

Generate a standard curve by plotting absorbance versus protein concentration for the standards.

-

Determine the concentration of the unknown samples from the standard curve.

Bradford Protein Assay Workflow.

Staining of Polyacrylamide Gels (SDS-PAGE)

This compound is also used for visualizing proteins separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Staining Solution Preparation: A common staining solution consists of 0.5% (w/v) this compound in a solution of 50% methanol and 10% acetic acid.

Staining Protocol:

-

Fixation: After electrophoresis, remove the gel and place it in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 30 minutes to precipitate the proteins within the gel matrix.

-

Washing (for SDS-PAGE): Wash the gel 2-3 times for 5 minutes each with deionized water to remove residual SDS, which can interfere with staining.

-

Staining: Immerse the gel in the this compound staining solution and gently agitate for 1 hour. Protein bands may become visible within a few minutes.

-

Destaining: Transfer the gel to a destaining solution (e.g., 40% methanol, 10% acetic acid) and gently agitate. Change the destaining solution periodically until the background is clear and the protein bands are distinct.

-

Storage: The stained gel can be stored in deionized water.

SDS-PAGE Gel Staining Workflow.

Advanced Applications: P2X7 Receptor Antagonism

Beyond its role in protein staining, Brilliant Blue G has emerged as a potent and selective antagonist of the P2X7 purinergic receptor, an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation and neuropathic pain.

The inhibitory activity of Brilliant Blue G on P2X7 receptors has been characterized, showing significantly higher potency for the rat P2X7 receptor compared to its human counterpart.

| Receptor Target | IC50 Value | Citations |

| Rat P2X7 Receptor | 10 nM | |

| Human P2X7 Receptor | 200 nM | |

| Other P2X Receptors | 2 to >30 µM |

This selective antagonism makes Brilliant Blue G a valuable pharmacological tool for studying the function of P2X7 receptors in various experimental models.

References

The Bradford Assay: A Deep Dive into the Mechanism of Brilliant Blue G-250

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism behind the Bradford protein assay, a cornerstone technique for protein quantification. We will dissect the intricate interactions between Brilliant Blue G-250 (CBBG-250) and proteins, present key quantitative data, and offer detailed experimental protocols for its application.

The Principle of the Bradford Assay: A Tale of Three Colors

The Bradford assay is a rapid and sensitive colorimetric method for determining protein concentration.[1] Its mechanism hinges on the spectral shift of the Coomassie this compound dye upon binding to proteins in an acidic environment.[2] The dye exists in three distinct forms, each with a characteristic color and absorbance maximum, governed by the pH of the solution.[3]

-

Cationic (Red) Form: Under strongly acidic conditions (pH < 0), the dye is doubly protonated and exists as a red cation with an absorbance maximum around 470 nm.[3][4]

-

Neutral (Green) Form: At a slightly higher pH (around 1), the dye is in a neutral, green form with an absorbance maximum of approximately 650 nm.

-

Anionic (Blue) Form: In the presence of protein, the dye stabilizes in its anionic, blue form, exhibiting a significant shift in its absorbance maximum to 595 nm.

The crux of the assay lies in this protein-induced stabilization of the blue anionic form. In the acidic Bradford reagent, the dye is predominantly in the red and green forms, giving the solution a brownish hue. Upon the introduction of a protein sample, the dye binds to the protein, shifting the equilibrium towards the blue form. The intensity of the blue color, measured at 595 nm, is directly proportional to the concentration of the protein in the sample.

The Molecular Dance: How this compound Binds to Proteins

The interaction between this compound and proteins is a non-covalent one, driven by a combination of electrostatic and hydrophobic forces.

-

Electrostatic Interactions: The negatively charged sulfonate groups of the dye molecule interact with positively charged amino acid residues on the protein surface. The primary targets for this electrostatic binding are the basic amino acids, particularly arginine and, to a lesser extent, lysine and histidine .

-

Hydrophobic Interactions: The non-polar, aromatic regions of the dye molecule also engage in hydrophobic interactions with non-polar pockets on the protein's surface. This dual-mode of binding contributes to the stability of the protein-dye complex.

The binding of the dye to the protein induces a conformational change in the dye molecule, leading to the observed spectral shift. It is the stabilization of the anionic blue form within the microenvironment of the protein's surface that is key to the color change.

Quantitative Insights: A Closer Look at the Numbers

The following tables summarize the key quantitative parameters that govern the Bradford assay.

| Parameter | Value | Reference(s) |

| Absorbance Maxima (λmax) | ||

| Cationic (Red) Form | ~470 nm | |

| Neutral (Green) Form | ~650 nm | |

| Anionic (Blue) Form | ~595 nm | |

| pKa Values | 1.15, 1.82, 12.4 | |

| Extinction Coefficient | ||

| At pH 7 | 43,000 M⁻¹ cm⁻¹ |

Table 1: Spectral and Physicochemical Properties of this compound

| Protein | Binding Constant (Ka) (M⁻¹) | Stoichiometry (n) | Reference(s) |

| Bovine Serum Albumin (BSA) | ~5.03 x 10⁴ - 8.4 x 10⁵ | ~1-2 |

Table 2: Binding Affinity of this compound for Bovine Serum Albumin (BSA)

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in the Bradford assay, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound color change in the Bradford assay.

Caption: Experimental workflow for the Bradford protein assay.

Experimental Protocols

The following are detailed methodologies for performing the Bradford assay.

Preparation of Bradford Reagent

-

Dissolve Dye: Dissolve 100 mg of Coomassie this compound in 50 mL of 95% ethanol.

-

Acidify: To this solution, add 100 mL of 85% (w/v) phosphoric acid.

-

Dilute: Once the dye has completely dissolved, bring the final volume to 1 liter with distilled water.

-

Filter and Store: Filter the solution through Whatman No. 1 paper and store it in a dark, amber bottle at room temperature. The reagent is stable for several weeks.

Standard Protein Preparation (Bovine Serum Albumin - BSA)

-

Stock Solution: Prepare a stock solution of BSA at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Serial Dilutions: Perform a series of dilutions of the BSA stock solution to generate a standard curve. Typical concentrations range from 0.1 to 1.0 mg/mL. The same buffer used for the protein samples should be used for the dilutions.

Assay Procedure (Standard Test Tube Method)

-

Pipette Standards and Samples: Into a series of test tubes, pipette 100 µL of each BSA standard and your unknown protein samples. Prepare a blank containing 100 µL of the buffer used for your samples and standards.

-

Add Bradford Reagent: Add 5.0 mL of the Bradford reagent to each tube and mix well by vortexing.

-

Incubate: Allow the tubes to incubate at room temperature for at least 5 minutes. The color is generally stable for up to 60 minutes.

-

Measure Absorbance: Measure the absorbance of each standard and sample at 595 nm using a spectrophotometer, after zeroing the instrument with the blank.

-

Generate Standard Curve: Plot the absorbance at 595 nm of the BSA standards as a function of their concentration.

-

Determine Unknown Concentration: Use the standard curve to determine the concentration of your unknown protein samples based on their absorbance values.

Microplate Assay Protocol

-

Pipette Standards and Samples: Into the wells of a 96-well microplate, pipette 5 µL of each BSA standard and your unknown protein samples in triplicate. Prepare a blank with 5 µL of the buffer.

-

Add Bradford Reagent: Add 250 µL of the Bradford reagent to each well.

-

Incubate: Incubate the microplate at room temperature for 5 minutes.

-

Measure Absorbance: Read the absorbance at 595 nm using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the concentration of the unknown samples as described for the test tube method.

Conclusion

The Bradford assay, based on the unique spectral properties of this compound, remains a powerful and widely used tool in protein research. A thorough understanding of its underlying mechanism, including the equilibrium of the dye's ionic forms and its specific interactions with protein residues, is crucial for its accurate and reliable application. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this essential technique in their work.

References

The Spectroscopic Nuances of Brilliant Blue G-250: A Technical Guide

An in-depth examination of the absorbance spectrum of Brilliant Blue G-250, its application in protein quantification, and detailed experimental protocols for researchers, scientists, and drug development professionals.

This compound (CBBG) is a triphenylmethane dye widely utilized in biochemical analysis, most notably for protein quantification in the Bradford assay and for protein visualization in gel electrophoresis.[1][2] The efficacy of this compound in these applications is fundamentally linked to the pH-dependent shifts in its absorbance spectrum upon interaction with proteins. This technical guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and visual representations of the underlying chemical principles and workflows.

Core Principles: The Absorbance Spectrum of this compound

This compound exists in three primary ionic forms, each characterized by a distinct color and a specific maximum absorbance wavelength (λmax). The equilibrium between these forms is dictated by the pH of the solution.[3][4]

-

Cationic Form (Red): Under strongly acidic conditions (pH < 0), the dye exists as a red cation with a maximum absorbance at approximately 470 nm.[1]

-

Neutral Form (Green): At a pH of around 1, the dye is in a neutral, green form, exhibiting a maximum absorbance at about 650 nm.

-

Anionic Form (Blue): In a neutral to alkaline environment (pH > 2), the dye transitions to a blue anionic form, with its absorbance peak at 595 nm.

The Bradford protein assay is based on the shift in the dye's absorbance maximum when it binds to proteins. In the acidic environment of the Bradford reagent, the dye is predominantly in its brownish-red cationic form (λmax ~470 nm). Upon binding to proteins, primarily through electrostatic interactions with basic amino acid residues like arginine and lysine, and through hydrophobic interactions, the dye is stabilized in its blue anionic form. This results in a significant shift in the absorbance maximum to 595 nm. The intensity of the blue color, measured at 595 nm, is proportional to the concentration of protein in the sample.

Quantitative Data Summary

The spectral properties of this compound in its different states are summarized in the table below for easy comparison.

| Form of this compound | Color | pH Condition | Maximum Absorbance (λmax) |

| Cationic | Red | < 0 | ~470 nm |

| Neutral | Green | ~ 1 | ~650 nm |

| Anionic (Free) | Blue | > 2 | ~595 nm |

| Anionic (Protein-Bound) | Blue | Acidic (in assay) | 595 nm - 615 nm |

Visualizing the Equilibrium and Workflow

To better understand the chemical transitions and experimental procedures, the following diagrams illustrate the pH-dependent equilibrium of this compound and the workflow of the Bradford protein assay.

References

An In-depth Technical Guide on the Core Binding Properties of Brilliant Blue G-250 Dye with Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brilliant Blue G-250, a member of the triphenylmethane dye family, is a cornerstone of protein quantification in biochemical and molecular biology research.[1][2] Its widespread use in the Bradford protein assay stems from its rapid, sensitive, and relatively simple colorimetric method for determining protein concentration.[3][4] This technical guide provides an in-depth exploration of the core binding properties of this compound with amino acids, the foundational principle of the Bradford assay. We will delve into the molecular interactions, key amino acid residues involved, and provide detailed experimental protocols for its application.

Core Binding Principles of this compound

The interaction between this compound and proteins is a non-covalent process, primarily driven by a combination of ionic and hydrophobic interactions. This binding event induces a conformational change in the dye molecule, resulting in a distinct color shift that is proportional to the protein concentration.

Under acidic conditions, as found in the Bradford reagent, the dye exists in three forms: a red cationic form (absorbance maximum at ~465 nm), a green neutral form, and a blue anionic form. The unbound dye in the acidic reagent is predominantly in its brownish-red, doubly-protonated cationic state. When the dye binds to a protein, it donates a proton to the ionizable groups of the protein, causing a disruption of the protein's native state and exposure of its hydrophobic pockets. This interaction stabilizes the blue, unprotonated anionic form of the dye, leading to a shift in the absorbance maximum to 595 nm.

The primary binding sites for this compound are basic and aromatic amino acid residues. The sulfonic acid groups of the dye interact ionically with the positively charged side chains of basic amino acids. Additionally, the aromatic rings of the dye engage in hydrophobic and van der Waals interactions with non-polar regions of the protein.

Amino Acid Specificity and Binding Contributions

The colorimetric response in the Bradford assay is highly dependent on the amino acid composition of the protein being measured. Proteins with a higher abundance of specific residues will exhibit a stronger color change per unit of mass. The key amino acids involved in the binding of this compound are summarized in the table below.

| Amino Acid Type | Specific Residues | Primary Interaction Type | Contribution to Color Change |

| Basic | Arginine (Arg), Lysine (Lys) | Ionic and Heteropolar Bonding | High |

| Histidine (His) | Ionic | Moderate | |

| Aromatic | Tyrosine (Tyr), Tryptophan (Trp), Phenylalanine (Phe) | Hydrophobic and van der Waals | Moderate |

-

Arginine and Lysine: These basic amino acids are considered the primary interaction sites for this compound. The positively charged guanidinium group of arginine and the primary amine of lysine's side chain form strong ionic bonds with the negatively charged sulfonate groups of the dye.

-

Histidine: While also a basic amino acid, its contribution to the binding is generally considered less significant than that of arginine and lysine.

-

Aromatic Amino Acids: The aromatic side chains of tyrosine, tryptophan, and phenylalanine provide hydrophobic pockets that interact with the non-polar regions of the dye molecule through van der Waals forces.

It is important to note that the overall three-dimensional structure of the protein also influences dye binding by determining the accessibility of these key amino acid residues.

Experimental Protocol: The Bradford Protein Assay

The following is a standard protocol for determining protein concentration using the Bradford assay.

Reagent Preparation

Bradford Reagent:

-

Dissolve 100 mg of Coomassie this compound in 50 mL of 95% ethanol.

-

To this solution, add 100 mL of 85% (w/v) phosphoric acid.

-

Once the dye has completely dissolved, bring the total volume to 1 liter with distilled water.

-

Filter the solution through Whatman #1 paper to remove any particulates.

-

Store the reagent in a dark bottle at room temperature. The solution is stable for several months.

Protein Standard:

-

A commonly used protein standard is Bovine Serum Albumin (BSA) at a concentration of 1 mg/mL.

Standard Curve Preparation

-

Prepare a series of dilutions of the protein standard (e.g., BSA) in a suitable buffer (e.g., PBS) to generate a standard curve. The concentration range should typically fall between 0.1 and 1.4 mg/mL for a standard assay.

-

The following table provides an example of a dilution series for a standard curve:

| Standard | Volume of 1 mg/mL BSA (µL) | Volume of Buffer (µL) | Final Concentration (µg/mL) |

| 1 | 0 | 100 | 0 |

| 2 | 2 | 98 | 20 |

| 3 | 4 | 96 | 40 |

| 4 | 6 | 94 | 60 |

| 5 | 8 | 92 | 80 |

| 6 | 10 | 90 | 100 |

Assay Procedure (Standard Tube Assay)

-

Pipette 100 µL of each standard and unknown sample into separate, clearly labeled test tubes.

-

Add 5 mL of the Bradford reagent to each tube and mix well by vortexing or inversion.

-

Incubate the tubes at room temperature for a minimum of 5 minutes. The color is generally stable for up to 60 minutes.

-

Set a spectrophotometer to a wavelength of 595 nm and zero the instrument using a blank containing 100 µL of the buffer and 5 mL of the Bradford reagent.

-

Measure the absorbance of each standard and unknown sample.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Visualizing Experimental Workflows and Logical Relationships

Bradford Assay Workflow

The following diagram illustrates the sequential steps involved in performing a Bradford protein assay.

Caption: Workflow diagram of the Bradford protein assay.

Application in a Signaling Pathway Context

Protein quantification is a critical step in studying signaling pathways, often used to normalize samples before further analysis (e.g., Western blotting). The diagram below depicts a generic kinase signaling cascade where a researcher might use the Bradford assay to ensure equal protein loading for downstream experiments.

Caption: A generic signaling pathway and associated protein analysis workflow.

Conclusion

The binding of this compound to amino acids, particularly basic and aromatic residues, is the fundamental principle that enables its use in the widely adopted Bradford protein assay. Understanding the nuances of these interactions, including the specific amino acids that contribute most significantly to the colorimetric change, is crucial for accurate protein quantification. This guide has provided a comprehensive overview of the binding properties, a detailed experimental protocol, and visual representations of the assay workflow and its application in a biological context. For researchers and professionals in drug development, a thorough grasp of these core principles is essential for generating reliable and reproducible data in their studies.

References

The Enduring Brilliance of Coomassie Blue: A Technical Guide to its History, Chemistry, and Application in Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coomassie Brilliant Blue (CBB) is a family of anionic triphenylmethane dyes that have become an indispensable tool in biochemistry and molecular biology for the visualization and quantification of proteins.[1][2] First developed for the textile industry, its application in protein analysis has a rich history, evolving from simple staining procedures to highly sensitive colloidal methods.[2] This in-depth technical guide explores the history, chemical principles, and practical application of the two most prominent forms, Coomassie Brilliant Blue R-250 and G-250, providing researchers with a comprehensive understanding and detailed protocols for their effective use.

A Dye's Journey: From Textiles to Test Tubes

The name "Coomassie" originates from the late 19th century, adopted as a trade name by the British dye manufacturer Levinstein Ltd. to commemorate the British capture of the city of Coomassie (modern-day Kumasi in Ghana) during the Anglo-Ashanti Wars.[3][4] The two blue disulfonated triphenylmethane dyes were first synthesized in 1913 by Max Weiler in Germany.

Their transition to the laboratory began in 1963 when Fazekas de St. Groth and his colleagues first utilized Coomassie Brilliant Blue R-250 to visualize proteins separated on a cellulose acetate sheet. Two years later, Meyer and Lambert adapted its use for staining proteins in polyacrylamide gels, a practice that has become a cornerstone of protein analysis. The development of the Bradford protein assay in 1976 by Marion M. Bradford, which utilizes the spectral properties of Coomassie Brilliant Blue G-250, further solidified the dye's importance in protein quantification.

The Chemistry of Color: How Coomassie Blue Stains Proteins

The staining mechanism of Coomassie Brilliant Blue is a multifaceted process involving non-covalent interactions between the dye molecules and protein residues. The two primary variants, R-250 and G-250, differ structurally by the presence of two additional methyl groups on the G-250 variant. The "R" in R-250 stands for a reddish tint in the blue, while the "G" in G-250 indicates a greenish tint.

The interaction is primarily driven by:

-

Ionic Interactions: In an acidic solution, the sulfonic acid groups (-SO₃⁻) on the dye molecule are negatively charged and bind to the positively charged amine groups of basic amino acid residues (primarily arginine, lysine, and histidine) in the protein.

-

Hydrophobic Interactions: Van der Waals forces and hydrophobic interactions also play a crucial role, as the non-polar regions of the dye associate with hydrophobic pockets within the protein structure.

This binding event is accompanied by a significant color change. In an acidic solution, unbound Coomassie G-250 exists in a cationic, reddish-brown form with an absorbance maximum around 470 nm. Upon binding to a protein, the dye is stabilized in its anionic, blue form, causing a shift in the absorbance maximum to approximately 595 nm. This spectral shift is the fundamental principle behind the Bradford assay.

The chemical transformation and binding process can be visualized as follows:

Quantitative Comparison of Coomassie Staining Methods

The choice between different Coomassie staining methods depends on the specific requirements of the experiment, such as the need for high sensitivity, rapid results, or compatibility with downstream applications like mass spectrometry.

| Parameter | Coomassie R-250 (Classical) | Coomassie G-250 (Colloidal) | Bradford Assay (G-250) |

| Limit of Detection (LOD) | ~30-100 ng | ~8-10 ng | ~2.5-20 µg |

| Dynamic Range | ~0.1 µg to 20 µg | ~1 ng to 20 µg | 125-1500 µg/mL |

| Staining Time | 2 hours to overnight | 2 hours to overnight | ~5-10 minutes |

| Destaining Required? | Yes (can be lengthy) | Minimal to none | No |

| Compatibility with MS | Yes | Yes | Not applicable (solution-based) |

| Primary Application | In-gel protein visualization | High-sensitivity in-gel visualization | Protein quantification in solution |

Experimental Protocols

Standard Coomassie Brilliant Blue R-250 Staining

This is a traditional and widely used method for visualizing proteins in polyacrylamide gels.

Materials:

-

Fixing Solution: 50% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water.

-

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol, 10% (v/v) glacial acetic acid.

-

Destaining Solution: 10% (v/v) ethanol, 7.5% (v/v) acetic acid in deionized water.

Procedure:

-

Fixation: After electrophoresis, immerse the gel in Fixing Solution for at least 1 hour with gentle agitation. This step prevents the diffusion of proteins.

-

Staining: Decant the fixing solution and add the Staining Solution. Incubate for at least 3 hours to overnight with gentle agitation until the gel is uniformly blue.

-

Destaining: Remove the staining solution and add the Destaining Solution. Gently agitate the gel, changing the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

-

Storage: The destained gel can be stored in deionized water.

Colloidal Coomassie this compound Staining (Neuhoff Method)

This method offers higher sensitivity and reduced background staining compared to the classical R-250 method.

Materials:

-

Staining Solution Stock (Part A): 16% (w/v) ammonium sulfate in 3.2% (v/v) ortho-phosphoric acid. To prepare, dissolve 80g of ammonium sulfate in water, add 16ml of 85% ortho-phosphoric acid, and bring the final volume to 768ml with deionized water.

-

Staining Solution Stock (Part B): 5% (w/v) Coomassie this compound in deionized water.

-

Final Staining Solution: Immediately before use, mix 16ml of Stock Solution B with the entirety of Stock Solution A, and then slowly add 200ml of methanol.

-

Destaining Solution: Deionized water.

Procedure:

-

Washing: After electrophoresis, wash the gel three times for 10 minutes each with deionized water to remove SDS.

-

Staining: Immerse the gel in the Final Staining Solution and incubate for 6 hours to overnight with gentle agitation. Protein bands will become visible against a faint background.

-

Destaining: Decant the staining solution and wash the gel with several changes of deionized water until the background is clear.

Bradford Protein Assay

This is a rapid and sensitive colorimetric method for quantifying total protein in a solution.

Materials:

-

Bradford Reagent: Dissolve 100 mg of Coomassie this compound in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, bring the volume to 1 liter with deionized water.

-

Protein Standard: A solution of Bovine Serum Albumin (BSA) at a known concentration (e.g., 1 mg/mL).

Procedure:

-

Prepare Standards: Create a series of dilutions of the protein standard (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).

-

Sample Preparation: Dilute your unknown protein samples to fall within the range of the standard curve.

-

Reaction: Add a small volume of each standard and unknown sample to separate test tubes or microplate wells. Add 1 mL of Bradford Reagent to each and mix well.

-

Incubation: Incubate at room temperature for at least 5 minutes.

-

Measurement: Measure the absorbance at 595 nm using a spectrophotometer.

-

Quantification: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use this curve to determine the concentration of the unknown samples.

Experimental Workflow Visualization

A typical workflow for in-gel protein staining with Coomassie Brilliant Blue involves several key stages, from sample preparation to final analysis.

References

Understanding the different forms of Brilliant blue G-250 (cationic, neutral, anionic)

For Researchers, Scientists, and Drug Development Professionals

Brilliant Blue G-250, a member of the triphenylmethane dye family, is a cornerstone of protein quantification in biochemical research, primarily through its application in the Bradford assay.[1][2][3] The efficacy of this dye is intrinsically linked to its ability to exist in three distinct, pH-dependent forms: cationic, neutral, and anionic.[1][2] Understanding the equilibrium between these forms is critical for the accurate application and interpretation of protein concentration measurements. This technical guide provides an in-depth exploration of the chemical properties, spectral characteristics, and practical applications of each form of this compound.

The Three Forms of this compound: A pH-Dependent Equilibrium

This compound undergoes a series of protonation and deprotonation events in response to changes in the acidity of its environment. These changes result in three distinct chemical species, each with a unique color and absorption spectrum. The equilibrium between these forms is the fundamental principle behind the Bradford protein assay.

-

Cationic Form (Red): Under strongly acidic conditions, typically at a pH of less than 0, the dye exists predominantly in its cationic form. In this state, all three nitrogen atoms of the dye molecule are positively charged, resulting in a net positive charge. This form of the dye has a characteristic red or brownish-red color.

-

Neutral Form (Green): As the pH increases to around 1, the dye transitions to its neutral form, which appears green. In this state, the molecule has no net overall charge.

-

Anionic Form (Blue): In solutions with a pH above 2, the dye exists primarily in its anionic, blue form. This is the form that directly interacts with proteins in the Bradford assay. The binding to proteins stabilizes this anionic form, leading to a noticeable color change that is proportional to the protein concentration.

Quantitative Spectroscopic Data

The different forms of this compound can be distinguished by their unique maximum absorbance wavelengths (λmax). This spectral shift is the basis for the colorimetric quantification of proteins.

| Form | Common Name | pH Range | Color | λmax (nm) |

| Cationic | Red Form | < 0 | Red/Brownish-Red | ~465-470 |

| Neutral | Green Form | ~1 | Green | ~620-650 |

| Anionic | Blue Form | > 2 | Blue | ~595 |

Visualizing the pH-Dependent Equilibrium

The relationship between the different forms of this compound can be represented as a pH-driven equilibrium. The following diagram illustrates this process.

Caption: pH-dependent equilibrium of this compound forms.

Experimental Protocol: The Bradford Protein Assay

The Bradford assay is a rapid and sensitive method for protein quantification that leverages the spectral properties of this compound.

Principle: The assay is based on the binding of the anionic form of this compound to proteins, primarily through interactions with basic and aromatic amino acid residues. This interaction stabilizes the blue anionic form of the dye, leading to a shift in the absorption maximum from approximately 465 nm to 595 nm. The increase in absorbance at 595 nm is directly proportional to the amount of protein in the sample.

Methodology:

-

Reagent Preparation: The Bradford reagent is prepared by dissolving this compound in a solution typically containing phosphoric acid and ethanol or methanol. This acidic environment maintains the dye in its cationic (red/brown) form.

-

Standard Curve Generation: A series of protein standards of known concentrations (e.g., Bovine Serum Albumin, BSA) are prepared.

-

Sample Preparation: The unknown protein samples are diluted as necessary to fall within the linear range of the assay.

-

Reaction: A small volume of each standard and unknown sample is added to the Bradford reagent.

-

Incubation: The mixture is incubated at room temperature for a short period (typically 5-10 minutes) to allow for the protein-dye complex to form.

-

Measurement: The absorbance of each sample is measured at 595 nm using a spectrophotometer.

-

Quantification: The protein concentration of the unknown samples is determined by comparing their absorbance values to the standard curve.

The following diagram illustrates the workflow of the Bradford assay.

Caption: Experimental workflow of the Bradford protein assay.

References

Solubility of Brilliant blue G-250 in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Brilliant Blue G-250 (CBBG-250), a triphenylmethane dye widely used in biochemical applications, most notably the Bradford protein assay. Understanding the solubility of this dye in various solvents is critical for the preparation of stable, effective staining and assay reagents. This document outlines quantitative solubility data, detailed experimental protocols for its dissolution, and visual workflows for key laboratory procedures involving CBBG-250.

Quantitative Solubility Data

The solubility of this compound can vary depending on the solvent, pH, and temperature. The following table summarizes the available quantitative data for the solubility of this compound in common laboratory solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1][2] |

| ≥ 21.35 mg/mL | [3][4] | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [1] |

| Water | 1 mg/mL (may require heat) | |

| 40 g/L | ||

| Soluble | ||

| Slightly soluble; best to first dissolve in methanol or ethanol | ||

| Ethanol | ~0.5 mg/mL | |

| Dimethylformamide (DMF) | ~0.5 mg/mL |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

pH: The dye molecule exists in different ionic states depending on the pH of the solution, which affects its solubility. In acidic conditions, as used in the Bradford reagent, the dye is in a cationic, reddish-brown form which, upon binding to proteins, shifts to a more stable, anionic blue form.

-

Solvent Composition: this compound is often used in mixed solvent systems. For instance, the Bradford reagent typically contains ethanol or methanol, phosphoric acid, and water to achieve the desired solubility and reactivity.

-

Temperature: As with many solids, heating can increase the solubility of this compound in aqueous solutions.

Experimental Protocols

Preparation of a Stock Solution in Organic Solvents

For applications requiring a concentrated stock solution, organic solvents are often employed.

Methodology:

-

Weigh the desired amount of this compound crystalline solid.

-

Add the solvent of choice (e.g., DMSO) to the solid.

-

To ensure the longevity of the stock solution, it is recommended to purge the solvent with an inert gas before dissolving the dye.

-

Vortex or sonicate the mixture until the dye is completely dissolved.

-

Store the stock solution as recommended, typically at room temperature for the crystalline solid and for shorter periods for aqueous solutions. For long-term storage of solutions, it is advisable to store them at -20°C.

Preparation of Bradford Reagent

The Bradford assay is a widely used colorimetric method for protein quantification, and the preparation of its reagent is a common procedure involving this compound.

Methodology:

-

Dissolve 100 mg of Coomassie this compound in 50 mL of 95% ethanol.

-

To this solution, carefully add 100 mL of 85% (w/v) phosphoric acid.

-

Once the dye has completely dissolved, dilute the solution to a final volume of 1 liter with distilled water.

-

Filter the solution through Whatman #1 paper to remove any particulates.

-

Store the reagent in a dark bottle at room temperature.

Visualizing Experimental Workflows

To further elucidate the practical application of this compound's solubility, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.

References

Brilliant Blue G-250 as a P2X7 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Brilliant Blue G-250 (BBG) as a potent and selective antagonist of the P2X7 receptor. It covers the core mechanism of action, presents key quantitative data, details common experimental protocols for its study, and visualizes the critical pathways and workflows involved.

Introduction to the P2X7 Receptor and Brilliant Blue G

The P2X7 receptor (P2X7R) is a unique, trimeric, ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP).[1][2][3] As a key sensor of cellular stress and injury, P2X7R is prominently expressed on immune cells, such as macrophages and microglia, as well as on epithelial cells and neurons.[4][5] Its activation triggers a cascade of downstream signaling events, including cation influx, activation of the NLRP3 inflammasome, and the release of pro-inflammatory cytokines like IL-1β and IL-18. Given its central role in inflammation, apoptosis, and cellular metabolism, the P2X7R has emerged as a significant therapeutic target for a range of inflammatory, neurodegenerative, and cardiovascular diseases.

Brilliant Blue G (BBG), also known as Coomassie this compound, is a triarylmethane dye that has been identified as a potent, selective, and non-competitive antagonist of the P2X7 receptor. Its ability to cross the blood-brain barrier and its low toxicity have made it an invaluable tool in both in vitro and in vivo studies to probe the function of the P2X7R and evaluate its therapeutic potential.

Mechanism of Action

Brilliant Blue G functions as a non-competitive antagonist of the P2X7 receptor. Unlike competitive antagonists that bind to the same site as the endogenous agonist (ATP), BBG binds to an intersubunit allosteric pocket, a site distinct from the orthosteric ATP binding site. This allosteric binding induces a conformational change in the receptor that prevents the channel from opening, even when ATP is bound. This mechanism effectively blocks the downstream consequences of P2X7R activation, such as ion flux and pore formation.

Caption: Mechanism of non-competitive antagonism of the P2X7 receptor by BBG.

Quantitative Data: Potency and Selectivity

BBG exhibits nanomolar potency for the rat P2X7 receptor and slightly lower potency for the human ortholog. Its selectivity is a key feature, showing over 1000-fold greater potency for the rat P2X7R compared to other P2X receptors, such as P2X4.

Table 1: Inhibitory Potency (IC50) of Brilliant Blue G on P2X7 Receptors

| Receptor Ortholog | IC50 Value | Reference(s) |

|---|---|---|

| Rat P2X7 | 10 nM |

| Human P2X7 | ~200 - 300 nM | |

Table 2: Selectivity Profile of Brilliant Blue G Across P2X Receptor Subtypes

| Receptor Subtype | Species | IC50 Value | Reference(s) |

|---|---|---|---|

| P2X7 | Rat | 10 nM | |

| P2X7 | Human | 200 nM | |

| P2X1 | Rat/Human | >10 µM | |

| P2X2 | Rat/Human | ~2-5 µM | |

| P2X3 | Rat/Human | >10 µM | |

| P2X4 | Rat | >10 µM |

| P2X4 | Human | 3.2 µM | |

P2X7 Receptor Signaling Pathways

Activation of the P2X7R by ATP initiates a complex signaling cascade. Initially, it functions as a non-specific cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+. This ionic dysregulation acts as a trigger for multiple downstream pathways. A prominent consequence is the assembly and activation of the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent processing and release of IL-1β and IL-18. P2X7R activation can also engage other signaling molecules, including MAP kinases (p38, ERK, JNK) and transcription factors like NF-κB and NFAT, ultimately influencing cell fate, from proliferation to pyroptotic cell death.

Caption: Key signaling pathways activated downstream of the P2X7 receptor.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize BBG as a P2X7R antagonist.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion currents flowing through the P2X7R channel in response to an agonist, and how these currents are affected by an antagonist like BBG.

Objective: To quantify the inhibitory effect of BBG on ATP-gated currents in cells expressing P2X7R.

Methodology:

-

Cell Preparation: Culture HEK293 cells stably or transiently expressing the human or rat P2X7 receptor on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the cells with an extracellular solution (e.g., containing in mM: 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 MgCl2; pH 7.3).

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 147 NaCl, 10 HEPES, 10 EGTA; pH 7.3).

-

Whole-Cell Configuration: Achieve a giga-ohm seal between the pipette and a single cell, then rupture the membrane patch to obtain the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

Agonist Application: Apply the P2X7R agonist (e.g., 1-5 mM ATP or 10-100 µM BzATP) for a short duration (2-5 seconds) using a rapid solution exchange system to elicit an inward current.

-

Antagonist Application: Pre-incubate the cell with varying concentrations of BBG (e.g., 1 nM to 10 µM) in the perfusion solution for 2-5 minutes.

-

Inhibition Measurement: While continuing to perfuse with the BBG-containing solution, co-apply the agonist and BBG. Record the peak inward current.

-

Data Analysis: Compare the current amplitude in the presence of BBG to the control current (agonist alone). Plot the percentage of inhibition against the BBG concentration to calculate the IC50 value.

Calcium Imaging Assays

This method uses fluorescent calcium indicators to monitor the change in intracellular calcium concentration ([Ca2+]i) following P2X7R activation.

Objective: To measure the dose-dependent inhibition of ATP-induced calcium influx by BBG.

Methodology:

-

Cell Plating: Seed P2X7R-expressing cells onto 96-well, black-walled, clear-bottom microplates.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2-5 µM) in a buffered salt solution (e.g., HBSS) for 45-60 minutes at 37°C in the dark.

-

Cell Washing: Gently wash the cells twice with the buffer to remove any excess extracellular dye.

-

Compound Incubation: Add solutions containing various concentrations of BBG or a vehicle control to the appropriate wells. Incubate for 10-20 minutes.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading (F₀) for 10-20 seconds.

-

Agonist Stimulation: Using an automated dispenser, add a P2X7R agonist (e.g., ATP or BzATP) to each well to initiate receptor activation.

-

Data Acquisition: Continuously record the fluorescence intensity (F) for several minutes following agonist addition.

-

Data Analysis: Calculate the change in fluorescence (ΔF = F - F₀) or the ratio (F/F₀). The peak response is used to determine the level of inhibition by BBG at each concentration, allowing for the calculation of an IC50 value.

Dye Uptake Assays

A hallmark of P2X7R activation is the formation of a large, non-selective pore that allows the passage of molecules up to 900 Da. This can be measured by the uptake of fluorescent dyes like ethidium bromide or YO-PRO-1.

Objective: To assess the ability of BBG to block the P2X7R-mediated large pore formation.

Methodology:

-

Cell Preparation: Plate P2X7R-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Solution Preparation: Prepare a low-divalent cation solution containing a fluorescent dye (e.g., 25 µM ethidium bromide or 1-5 µM YO-PRO-1).

-

Compound Incubation: Pre-incubate the cells with various concentrations of BBG or a vehicle control for 10-15 minutes.

-

Assay Initiation: Add the P2X7R agonist (e.g., ATP or BzATP) to the wells along with the dye-containing solution.

-

Fluorescence Reading: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The dye fluoresces brightly upon binding to intracellular nucleic acids.

-

Data Analysis: The rate of increase in fluorescence is proportional to the rate of dye uptake. Compare the rates in BBG-treated wells to control wells to determine the extent of inhibition of pore formation.

Caption: General experimental workflow for evaluating P2X7R antagonists.

Conclusion

This compound is a well-characterized, potent, and selective non-competitive antagonist of the P2X7 receptor. Its distinct allosteric mechanism of action and favorable pharmacological profile make it an indispensable research tool for elucidating the complex roles of P2X7R in health and disease. The standardized protocols outlined in this guide provide a robust framework for its application in preclinical research and drug development, facilitating the continued exploration of the P2X7 receptor as a promising therapeutic target.

References

- 1. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brilliant blue G, a P2X7 receptor antagonist, attenuates early phase of renal inflammation, interstitial fibrosis and is associated with renal cell proliferation in ureteral obstruction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Brilliant Blue G used for? [synapse.patsnap.com]

Methodological & Application

Application Notes: Brilliant Blue G-250 for SDS-PAGE Gel Staining

Introduction

Coomassie Brilliant Blue G-250 is a widely utilized dye for the visualization of proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). It offers a straightforward and sensitive method for protein detection, making it an indispensable tool in proteomics and general protein analysis. The "G" in its name refers to the greenish hue of the blue dye.[1] This application note provides detailed protocols for various this compound staining methods, including classical, colloidal, and one-step procedures, tailored for researchers, scientists, and drug development professionals.

Mechanism of Staining

This compound dye can exist in three forms: a red cation with a maximum absorbance at 470 nm, a green neutral form with a maximum at 650 nm, and a blue anionic form with a maximum at 595 nm.[2] In acidic solutions, the dye is predominantly in its cationic (reddish-brown) and neutral (green) forms. When the dye binds to proteins, primarily through electrostatic interactions with basic amino acid residues (like arginine) and hydrophobic interactions with aromatic residues, it stabilizes the anionic (blue) form.[1][2] This shift in equilibrium results in a distinct blue color where proteins are present in the gel. Colloidal staining methods utilize the principle of forming dye-colloids that are too large to penetrate the gel matrix, thus reducing background staining and often eliminating the need for a destaining step.[3]

Quantitative Data Summary

The sensitivity and key parameters of different this compound staining protocols are summarized in the tables below for easy comparison.

| Parameter | Classical Staining | Colloidal Staining | One-Step Staining |

| Detection Limit | ~100 ng | 8-10 ng | ~50-500 ng |

| Staining Time | 30-60 minutes | 1 hour to overnight | 1-16 hours |

| Destaining Required | Yes | Minimal to none | No |

| Organic Solvents | Yes (Methanol/Ethanol) | Yes (Methanol/Ethanol) or solvent-free | Yes (Ethanol) |

| Acetic Acid | Yes | No (or minimal) | Yes |

Table 1: Comparison of this compound Staining Protocols.

| Reagent | Classical Protocol | Colloidal Protocol | One-Step Protocol |

| This compound | 0.05% - 0.1% (w/v) | 0.02% - 0.08% (w/v) | 0.0004% - 0.0016% (from 1% stock) |

| Methanol/Ethanol | 25% - 50% (v/v) | 20% (v/v) | 10% (v/v) |

| Acetic Acid | 5% - 10% (v/v) | Not typically used | 5% (v/v) |

| Phosphoric Acid | Not used | ~1.6% (v/v) | Not used |

| Ammonium Sulfate | Not used | ~8% (w/v) | Not used |

Table 2: Typical Reagent Concentrations in Staining Solutions.

Experimental Protocols

Protocol 1: Classical this compound Staining (with Destaining)

This protocol is a traditional method that provides robust staining but requires a separate destaining step to reduce background.

Materials:

-

Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid

-

Staining Solution: 0.1% (w/v) this compound, 25% (v/v) Methanol, 5% (v/v) Acetic Acid

-

Destaining Solution: 10% (v/v) Methanol, 5% (v/v) Acetic Acid

-

Deionized Water

Procedure:

-

Fixation: After electrophoresis, place the gel in the Fixing Solution for 30-60 minutes with gentle agitation. This step is crucial to fix the proteins in the gel and remove SDS.

-

Staining: Discard the fixing solution and add the Staining Solution. Incubate for 30-60 minutes at room temperature with gentle shaking.

-

Destaining: Remove the staining solution and rinse the gel briefly with deionized water. Add the Destaining Solution and incubate with gentle agitation. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Small pieces of Kimwipes or sponges can be added to the destaining solution to help absorb the excess dye.

-

Storage: Once the desired band intensity and background clarity are achieved, the gel can be stored in deionized water or 7% acetic acid.

Protocol 2: Colloidal this compound Staining (Minimal Destaining)

This method is more sensitive and has a lower background, often eliminating the need for a separate destaining step.

Materials:

-

Washing Solution: Deionized Water

-

Staining Solution: 0.08% (w/v) this compound, 1.6% (v/v) Ortho-phosphoric Acid, 8% (w/v) Ammonium Sulfate, 20% (v/v) Methanol.

-

Preparation Note: Dissolve ammonium sulfate in phosphoric acid solution first. Separately, make a 5% stock of this compound in water. Add the dye stock to the ammonium sulfate/phosphoric acid solution. Finally, add methanol just before use.

-

Procedure:

-

Washing: After electrophoresis, wash the gel 2-3 times with deionized water for 5-10 minutes each to remove SDS. This step is critical for low background.

-

Staining: Place the gel in the colloidal staining solution and incubate for 1 hour to overnight with gentle agitation. Protein bands will become visible within minutes and intensify over time.

-

Rinsing/Destaining: Remove the staining solution and rinse the gel several times with deionized water until the background is clear. If a faint background persists, a brief wash with 25-30% methanol can be performed.

-

Storage: Store the stained gel in deionized water.

Protocol 3: One-Step this compound Staining

This is a rapid staining method that combines fixing, staining, and minimal destaining into a single solution.

Materials:

-

One-Step Staining Solution: 10% (v/v) Ethanol, 5% (v/v) Acetic Acid, and 0.0004% - 0.0016% (w/v) this compound (added from a 1% stock solution).

Procedure:

-

Staining: After electrophoresis, place the gel directly into the One-Step Staining Solution.

-

Incubation: Incubate for 1 to 16 hours with gentle shaking. The duration will depend on the gel thickness and the desired staining intensity.

-

Observation: The protein bands will become visible against a faint background. No separate destaining step is typically required.

-

Storage: The gel can be stored in the staining solution or in deionized water.

Visualizations

Caption: Workflow of different this compound staining protocols for SDS-PAGE gels.

References

Application Notes and Protocols: Step-by-Step Bradford Protein Assay Using Brilliant Blue G-250

For Researchers, Scientists, and Drug Development Professionals

The Bradford protein assay is a rapid and sensitive colorimetric method for the quantification of total protein concentration in a sample.[1][2] Developed by Marion M. Bradford in 1976, this technique relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, resulting in a color change that can be measured spectrophotometrically.[3] This document provides a detailed, step-by-step protocol for performing the Bradford protein assay, intended for use by researchers, scientists, and professionals in drug development.

Principle of the Assay

The Bradford assay is based on the interaction between the Coomassie this compound dye and proteins under acidic conditions.[3][4] In its acidic solution, the dye is in a reddish/brown, cationic form with an absorbance maximum at approximately 465-470 nm. When the dye binds to proteins, primarily through interactions with basic amino acid residues such as arginine, lysine, and histidine, it is converted to a stable, unprotonated blue anionic form. This protein-dye complex exhibits a significant shift in its absorbance maximum to 595 nm. The increase in absorbance at 595 nm is directly proportional to the amount of protein in the sample. By comparing the absorbance of an unknown sample to a standard curve generated with a protein of known concentration, typically Bovine Serum Albumin (BSA), the protein concentration of the unknown sample can be accurately determined.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and steps for performing the Bradford protein assay.

Materials and Reagents

-

Bradford Reagent: Can be prepared in the laboratory or purchased commercially.

-

To prepare in the lab: Dissolve 100 mg of Coomassie this compound in 50 mL of 95% ethanol. To this solution, add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, bring the total volume to 1 liter with distilled water. Filter the reagent through Whatman #1 filter paper and store it in a dark, amber bottle at room temperature. The reagent is stable for several weeks.

-

-

Protein Standard: Bovine Serum Albumin (BSA) is commonly used due to its stability, purity, and availability. A stock solution of 1 mg/mL or 2 mg/mL is typically used.

-

Protein Samples: Unknown protein samples to be quantified.

-

Buffer: Use the same buffer to prepare the protein standards as was used to dissolve the unknown protein samples to ensure consistency.

-

Equipment:

-

Spectrophotometer capable of reading absorbance at 595 nm.

-

Cuvettes (plastic or glass are recommended as the dye can interact with quartz cuvettes).

-

Micropipettes and tips.

-

Test tubes or microcentrifuge tubes.

-

Vortex mixer.

-

Experimental Workflow Diagram

Caption: Workflow of the Bradford protein assay.

Step-by-Step Procedure

1. Preparation of BSA Standards

Prepare a series of dilutions of the BSA stock solution to generate a standard curve. The concentrations should fall within the linear range of the assay, which is typically 125 to 1,500 µg/mL. The following table provides an example for preparing standards from a 1 mg/mL BSA stock solution.

| Standard | Volume of 1 mg/mL BSA (µL) | Volume of Buffer (µL) | Final BSA Concentration (µg/mL) |

| Blank | 0 | 100 | 0 |

| 1 | 12.5 | 87.5 | 125 |

| 2 | 25 | 75 | 250 |

| 3 | 50 | 50 | 500 |

| 4 | 75 | 25 | 750 |

| 5 | 100 | 0 | 1000 |

2. Preparation of Unknown Samples

Dilute the unknown protein samples so that their concentrations fall within the range of the standard curve. If the approximate concentration is unknown, it is advisable to prepare several dilutions (e.g., 1:10, 1:100).

3. Assay Reaction

-

Pipette a small volume (e.g., 20 µL) of each standard and unknown sample into separate, clearly labeled test tubes or wells of a microplate. It is recommended to perform each measurement in duplicate or triplicate for accuracy.

-

Add the Bradford reagent to each tube/well. A common ratio is 1:50 (e.g., 20 µL sample to 1 mL reagent).

-

Mix the contents thoroughly by vortexing or inverting the tubes. Avoid introducing bubbles, as they can interfere with absorbance readings.

4. Incubation

-

Incubate the reactions at room temperature for at least 5 minutes. The color is generally stable for up to 60 minutes. Prolonged incubation can lead to inaccuracies.

5. Absorbance Measurement

-

Set the spectrophotometer to a wavelength of 595 nm.

-

Use the "Blank" standard (containing only buffer and Bradford reagent) to zero the spectrophotometer.

-

Measure the absorbance of each standard and unknown sample.

Data Analysis

-

Generate a Standard Curve: Plot the absorbance values (y-axis) of the BSA standards against their corresponding known concentrations (x-axis).

-

Determine the Linear Regression Equation: Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. A good standard curve should have a correlation coefficient (R²) of >0.95.

-

Calculate Unknown Concentration: Use the absorbance values of the unknown samples and the linear regression equation to calculate their protein concentrations. Remember to account for any dilution factors used in the sample preparation.

Signaling Pathway Diagram (Conceptual)

The following diagram illustrates the conceptual principle of the assay rather than a biological signaling pathway.

Caption: The colorimetric shift in the Bradford assay.

Best Practices and Troubleshooting

-

Interfering Substances: High concentrations of detergents (e.g., SDS), strongly alkaline buffers, or reducing agents can interfere with the assay. If these substances are present, consider diluting the sample or using a different protein quantification method.

-

Temperature: Ensure that the Bradford reagent is at room temperature before use, as cold reagent can lead to lower absorbance readings.

-

Pipetting: Use precise pipetting techniques to ensure accuracy, especially when preparing standards. Using a multi-channel pipette for microplate assays can reduce variability and evaporation.

-

Protein Standard Selection: While BSA is common, the ideal standard is a purified preparation of the protein being assayed. If this is not possible, choose a standard protein that is expected to have a similar dye response to the protein of interest.

-

Protein Size: The Bradford assay is generally suitable for proteins with a molecular weight greater than 3,000 Daltons. For smaller peptides, other assays like the Bicinchoninic Acid (BCA) assay may be more appropriate.

-

Non-Linearity: The standard curve may become non-linear at higher protein concentrations. Ensure your unknown samples fall within the linear portion of the curve for accurate quantification.

References

Application Notes and Protocols for Brilliant Blue G-250 Staining of Protein Gels

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of various Brilliant Blue G-250 staining solutions for the visualization of proteins in polyacrylamide gels. The protocols are designed to offer flexibility in terms of sensitivity, speed, and laboratory safety.

Introduction

Coomassie this compound is a widely used anionic triphenylmethane dye for the detection of proteins separated by gel electrophoresis.[1][2] The "G" in its name signifies a greenish hue.[3][4] The staining mechanism relies on the non-covalent binding of the dye to proteins, primarily through ionic interactions with basic amino acid residues (like arginine, lysine, and histidine) and hydrophobic interactions. In acidic solutions, the dye exists in different ionic states with distinct colors; the blue anionic form stabilizes upon binding to proteins, allowing for their visualization against a clear background.

This document outlines protocols for three common types of this compound staining solutions: the classical methanol-based stain, a highly sensitive colloidal stain, and an organic solvent-free alternative.

Comparison of Staining Solution Formulations

The following table summarizes the composition of different this compound staining solutions, offering a quick reference for selecting the most appropriate method based on experimental needs.

| Component | Classical Coomassie Stain | Colloidal Coomassie Stain (Kang et al. modification) | Organic Solvent-Free Stain |

| This compound | 0.1% (w/v) | 0.02% (w/v) | 60-80 mg/L |

| Methanol | 25% (v/v) | - | - |

| Ethanol | - | 10% (v/v) | - |

| Acetic Acid | 5% (v/v) | - | - |

| Phosphoric Acid | - | 2% (w/v) | - |

| Aluminum Sulfate | - | 5% (w/v) | - |

| Hydrochloric Acid (conc.) | - | - | ~3 mL/L (to pH 2) |

| Water | To final volume | To final volume | To final volume |

| Key Features | Simple, good for general use. | High sensitivity (detects ng levels of protein), reduced background. | Reduced toxicity, environmentally friendly. |

Experimental Protocols

Protocol 1: Classical this compound Staining

This is a widely used, straightforward method for routine protein gel staining.

Materials:

-

This compound dye

-

Methanol

-

Glacial Acetic Acid

-

Deionized Water

-

Staining Solution: 0.1% (w/v) this compound, 25% (v/v) Methanol, 5% (v/v) Acetic Acid in deionized water.

-

Destaining Solution: 30% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

Procedure:

-

Fixation (Optional but Recommended): After electrophoresis, immerse the gel in a fixing solution (e.g., 40% ethanol, 10% acetic acid) for 30-60 minutes. This step helps to precipitate the proteins within the gel matrix and remove interfering substances like SDS.

-

Staining: Decant the fixing solution and add enough Staining Solution to fully cover the gel. Incubate on a shaker for 1-2 hours at room temperature.

-

Destaining: Remove the staining solution. Add Destaining Solution and incubate on a shaker. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

-

Storage: The destained gel can be stored in deionized water.

Protocol 2: Colloidal Coomassie G-250 Staining (Kang et al. Modification)